molecular formula C10H14ClNO2 B8100656 Ethyl 2-(methylamino)benzoate hydrochloride

Ethyl 2-(methylamino)benzoate hydrochloride

Cat. No.: B8100656
M. Wt: 215.67 g/mol
InChI Key: ZWDBGLPYNWVIPC-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)benzoate hydrochloride is an organic compound that serves as an intermediate in various chemical syntheses. It is known for its applications in organic chemistry and its presence in natural products like citrus leaf oil and peel oil .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(methylamino)benzoate hydrochloride can be synthesized by methylating ethyl 2-aminobenzoate with dimethyl sulfate. The reaction typically involves adding dimethyl sulfate to a solution of ethyl 2-aminobenzoate in an appropriate solvent, followed by neutralization and extraction .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The process includes the use of large reactors and efficient extraction and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(methylamino)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(methylamino)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-(methylamino)benzoate hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The pathways involved include nucleophilic attack and subsequent stabilization of the reaction intermediates .

Comparison with Similar Compounds

  • Methyl 2-(methylamino)benzoate
  • Ethyl 2-aminobenzoate
  • Methyl 2-aminobenzoate

Comparison: Ethyl 2-(methylamino)benzoate hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and properties compared to its analogs. For instance, the presence of the ethyl ester group makes it more hydrophobic than its methyl ester counterpart, affecting its solubility and interaction with other molecules .

Properties

IUPAC Name

ethyl 2-(methylamino)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-3-13-10(12)8-6-4-5-7-9(8)11-2;/h4-7,11H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDBGLPYNWVIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411202-36-1
Record name ethyl 2-(methylamino)benzoate hydrochloride
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